8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline derivatives.
Substitution Reaction: The 2-chloroquinoline derivative is treated with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate.
Cyclization: The corresponding acids undergo condensation and hydrolysis followed by cyclization to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These derivatives have been studied for their pharmacological properties and synthetic versatility.
Uniqueness
8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydroxy group, and pyridinyl moiety makes it a valuable scaffold for drug development and chemical research .
Properties
IUPAC Name |
8-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-5-1-4-10-13(12)18-8-11(14(10)20)15(21)19-9-3-2-6-17-7-9/h1-8H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIPTDTNUKVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.